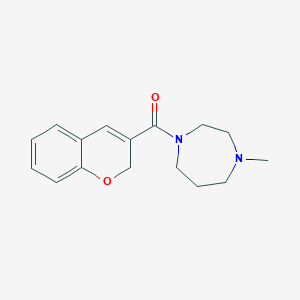
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone, also known as DMCM, is a chemical compound that belongs to the benzodiazepine family. It has been widely used in scientific research for its ability to bind to the GABA-A receptor and modulate its activity.
Wirkmechanismus
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone binds to the benzodiazepine site on the GABA-A receptor, which enhances the activity of GABA, an inhibitory neurotransmitter. This results in an overall decrease in neuronal activity and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to increase the binding of GABA to the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in excitatory neurotransmitter release and an overall decrease in neuronal activity. 2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has also been shown to have sedative and muscle-relaxant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has several advantages for lab experiments, including its ability to selectively bind to the GABA-A receptor and its well-characterized mechanism of action. However, it also has limitations, including its potential for addiction and abuse, and its narrow therapeutic index.
Zukünftige Richtungen
There are several future directions for 2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone research, including the development of new compounds that selectively target specific subtypes of the GABA-A receptor, the investigation of its potential for treating other neurological disorders, and the development of new drug delivery systems to improve its therapeutic index.
In conclusion, 2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone is a useful tool for investigating the mechanisms underlying anxiety and epilepsy. Its ability to bind to the GABA-A receptor and modulate its activity has led to a better understanding of the role of this receptor in these conditions. However, its potential for addiction and abuse, and its narrow therapeutic index, highlight the need for continued research in this area.
Synthesemethoden
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone can be synthesized through a multistep process involving the condensation of 4-methyl-1,4-diazepan-1-amine with 3-formylchromone. The resulting intermediate is then reduced to 2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been used in a variety of scientific research applications, including the study of GABA-A receptor function, anxiety, and epilepsy. It has been shown to have anxiolytic and anticonvulsant effects, making it a useful tool for investigating the mechanisms underlying these conditions.
Eigenschaften
IUPAC Name |
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-7-4-8-18(10-9-17)16(19)14-11-13-5-2-3-6-15(13)20-12-14/h2-3,5-6,11H,4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCUKBUCWAVNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)



![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)

![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)

